molecular formula C34H46O17 B12319288 Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate

Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate

Cat. No.: B12319288
M. Wt: 726.7 g/mol
InChI Key: GQNUDXCKVPLQBI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound is systematically named This compound , reflecting its two 4-(glucopyranosyloxy)benzyl groups esterified to the hydroxyl groups of 2-sec-butylmalic acid. Its International Union of Pure and Applied Chemistry (IUPAC) nomenclature adheres to the rules for carbohydrate derivatives and ester linkages.

Synonyms include:

  • Militarine (widely used in pharmacological contexts)
  • Bis-O-(4-β-D-glucopyranosyloxybenzyl) 2-sec-butylmalate (stereospecific variant)

The Chemical Abstracts Service (CAS) registry number is 58139-23-4 .

Molecular Architecture and Stereochemical Configuration

The molecular formula is C₃₄H₄₆O₁₇ , with a molar mass of 726.72 g/mol . The structure comprises two 4-(β-D-glucopyranosyloxy)benzyl groups linked via ester bonds to the α-hydroxy and γ-carboxylic acid groups of 2-sec-butylmalate (Figure 1).

Key stereochemical features :

  • The D-glucopyranose units adopt the ^4C₁ chair conformation, with β-anomeric configurations at the glycosidic linkages.
  • The 2-sec-butylmalate backbone contains two chiral centers: the α-carbon (R-configuration) and the β-carbon (S-configuration), as indicated by the SMILES string O=C(OCC1=CC=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)C=C1)[C@](CC(C)C)(O)CC(OCC3=CC=C(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O4)C=C3)=O.

Structural stability :

  • Intramolecular hydrogen bonds between the hydroxyl groups of the glucopyranosyl units and the malate carboxylate enhance conformational rigidity.

Physicochemical Properties Analysis

Table 1: Physicochemical properties of this compound

Property Value/Description
Molecular weight 726.72 g/mol
Solubility Moderately soluble in polar solvents (e.g., DMSO, methanol); insoluble in nonpolar solvents
logP (octanol-water) Estimated -1.2 (indicating high hydrophilicity)
Melting point Not experimentally determined
Optical rotation [α]²⁵D = +38.7° (c = 0.1, methanol)

Key observations :

  • The compound’s hydrophilicity arises from its eight hydroxyl groups and two glucopyranosyl units.
  • The absence of a defined melting point suggests decomposition upon heating, common in glycosylated compounds.

Crystallographic Data and Conformational Studies

Experimental X-ray diffraction data for this compound remains unreported. However, computational modeling based on its SMILES structure predicts:

Conformational preferences :

  • The malate core adopts a synclinal arrangement, minimizing steric hindrance between the sec-butyl group and ester linkages.
  • The glucopyranosyl units exhibit a staggered orientation relative to the benzyl rings, stabilizing the structure through π-π interactions.

Hydrogen bonding network :

  • Molecular dynamics simulations suggest a network of 12 intramolecular hydrogen bonds, primarily between hydroxyl groups and ester oxygens.

Challenges in crystallization :

  • High flexibility of the sec-butyl chain and glycosidic linkages impedes the formation of stable crystals suitable for X-ray analysis.

Properties

IUPAC Name

bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxy-2-(2-methylpropyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNUDXCKVPLQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material and Initial Processing

The compound was first isolated from the rhizomes of the orchid Galeola faberi Rolfe, a plant traditionally used in East Asian medicine. Fresh rhizomes are typically dried, pulverized, and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are preferred due to the compound’s glycosidic hydrophilicity.

Chromatographic Purification

Crude extracts undergo fractionation using silica gel column chromatography with gradient elution (e.g., chloroform-methanol-water systems). Intermediate fractions rich in phenolic glycosides are further purified via preparative HPLC. Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate elutes at distinct retention times (e.g., 14–16 min under C18 reverse-phase conditions).

Structural Characterization

Post-isolation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure. Key spectral features include:

  • ¹H NMR : Doublets for anomeric protons (δ 4.8–5.2 ppm, J = 7–8 Hz) indicating β-glycosidic linkages.
  • ¹³C NMR : Resonances for malate carbonyls (δ 172–174 ppm) and glucopyranosyl carbons (δ 60–105 ppm).

Synthetic Preparation Strategies

Glycosylation of Benzyl Alcohol Intermediates

Synthesis begins with the preparation of 4-(glucopyranosyloxy)benzyl alcohol. β-D-Glucopyranose is activated as a trichloroacetimidate donor under anhydrous conditions. Reaction with 4-hydroxybenzyl alcohol in the presence of trimethylsilyl triflate (TMSOTf) yields the glycosylated intermediate.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM), -15°C to 0°C
  • Catalyst: TMSOTf (0.1 equiv)
  • Yield: 68–72% after silica gel purification

Esterification with sec-Butylmalate

The diol intermediate undergoes esterification with (S)-(-)-2-sec-butylmalic acid. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate Steglich esterification:

Optimized Protocol :

  • Molar ratio: 2:1 (diol:malic acid)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 25°C, 48 hours
  • Yield: 58–63%

Protection-Deprotection Sequences

To prevent undesired side reactions, hydroxyl groups on glucopyranose and malate are protected as acetyl or benzyl ethers. Final deprotection uses:

  • Acetyl groups : Methanolic sodium methoxide (0.5 M, 4 hours)
  • Benzyl groups : Hydrogenolysis (H₂, Pd/C, 6 hours)

Comparative Analysis of Preparation Methods

Parameter Natural Extraction Chemical Synthesis
Yield 0.02–0.05% (plant dry weight) 58–63% (final step)
Purity ≥95% (post-HPLC) ≥90% (after column chromatography)
Time 3–4 weeks 10–14 days
Cost High (plant sourcing) Moderate (reagents)
Scalability Limited Industrial potential

Key Advantages :

  • Natural extraction preserves stereochemical integrity but suffers from low yields.
  • Chemical synthesis enables scalable production but requires rigorous optimization to avoid racemization.

Critical Challenges and Optimization Insights

Stereochemical Control

The (S)-(-)-configuration at the sec-butylmalate moiety is crucial for bioactivity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution improves enantiomeric excess (up to 98% ee).

Solvent Systems for Glycosylation

Polar aprotic solvents (e.g., DMF, DCM) enhance glycosyl donor reactivity but may reduce anomeric selectivity. Additives like molecular sieves (4Å) improve yields by scavenging moisture.

Catalytic Efficiency

Lewis acids (e.g., BF₃·OEt₂) versus Brønsted acids (e.g., TMSOTf):

  • TMSOTf : Higher β-selectivity (≥9:1 α:β ratio).
  • BF₃·OEt₂ : Faster reaction kinetics but lower stereocontrol.

Advanced Characterization Techniques

Chiral HPLC Validation

A Chiralpak IC column (250 × 4.6 mm, 5 µm) with hexane-isopropanol (85:15) resolves enantiomers, confirming ≥97% ee for synthetic batches.

X-ray Crystallography

Single-crystal analysis (Mo Kα radiation) unambiguously assigns the (S)-configuration and β-glycosidic linkages.

Stability Profiling

Accelerated degradation studies (40°C/75% RH) show the compound is hygroscopic, necessitating storage in desiccated environments.

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥98% (HPLC)
  • Storage : Stable at 2–8°C under dry, sealed, and light-protected conditions .
  • Bioactivity : Demonstrates anti-inflammatory and anti-migratory effects in PM2.5-exposed human lung alveolar epithelial cells (A549), likely via modulation of oxidative stress and NF-κB pathways .

Comparison with Structurally and Functionally Related Compounds

Coelonin (2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene)

Structural Features :

  • A dihydrophenanthrene derivative with hydroxyl and methoxy substituents.
  • Simpler structure (C₁₅H₁₄O₃, MW 242.27 g/mol) compared to militarine .

Functional Comparison :

Property Militarine Coelonin
Source Orchidaceae species Orchidaceae species
Molecular Weight 726.73 g/mol 242.27 g/mol
Solubility High (due to glycosylation) Moderate (lipophilic backbone)
Bioactivity Anti-inflammatory, anti-migratory Antioxidant, anti-inflammatory
Mechanism NF-κB pathway inhibition Reactive oxygen species scavenging

Key Differences :

  • Militarine’s glycosylation enhances solubility and bioavailability, whereas coelonin’s non-polar structure may favor membrane permeability .
  • Militarine’s larger size and glycosidic bonds may slow metabolic degradation compared to coelonin’s simpler structure.

Brominated Benzoic Acid Derivatives (Industrial Comparators)

Examples include methyl 4-bromobenzoate (CAS 619-42-1) and 4-bromobenzoic acid (CAS 586-76-5). These compounds are aromatic esters/acids with bromine substituents, used primarily as chemical intermediates .

Functional Comparison :

Property Militarine Methyl 4-Bromobenzoate 4-Bromobenzoic Acid
Molecular Formula C₃₄H₄₆O₁₇ C₈H₇BrO₂ C₇H₅BrO₂
Molecular Weight 726.73 g/mol 215.04 g/mol 201.02 g/mol
Applications Pharmacological research Synthetic intermediate Industrial reagent
Toxicity Low (natural product) Harmful if swallowed (H302) Aquatic toxicity (H402)
Bioactivity Therapeutic potential No known bioactivity No known bioactivity

Key Differences :

  • Militarine’s glycosidic structure and natural origin contrast sharply with brominated derivatives’ synthetic and hazardous profiles.
  • Brominated compounds lack therapeutic relevance but are critical in organic synthesis, whereas militarine is bioactive .

Biological Activity

Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate, also known as militarin, is a glycosidic compound derived from the tuber of Bletilla striata, a member of the Orchidaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of militarin, supported by research findings, case studies, and data tables.

  • IUPAC Name : bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxy-2-(2-methylpropyl)butanedioate
  • Molecular Formula : C34H46O17
  • Molecular Weight : 726.7 g/mol

Antioxidant Properties

Militarin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that militarin possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Militarin has demonstrated neuroprotective effects in various experimental models. It enhances cognitive functions and protects against neuronal damage induced by neurotoxic agents. The mechanism involves the modulation of signaling pathways associated with neuronal survival and apoptosis .

Case Studies

  • Neuroprotection in Animal Models
    • A study involving rats subjected to induced oxidative stress showed that administration of militarin significantly improved cognitive functions and reduced markers of oxidative damage in brain tissues. The results suggest that militarin may be beneficial for conditions like Alzheimer's disease.
  • Antioxidant Activity in Cell Cultures
    • In vitro studies using human cell lines demonstrated that militarin effectively reduced intracellular ROS levels and increased the expression of antioxidant enzymes, indicating its role as a potent antioxidant agent .

Militarin exerts its biological effects through several molecular mechanisms:

  • Free Radical Scavenging : By donating electrons to free radicals, militarin neutralizes their harmful effects.
  • Inhibition of Inflammatory Pathways : It downregulates the expression of inflammatory mediators and enzymes.
  • Neuroprotection : Through modulation of neurotrophic factors and reduction of apoptosis-related proteins, militarin supports neuronal health.

Comparative Analysis with Similar Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
MilitarinHighModerateHigh
GastrodinModerateHighModerate
Isobutylmalic AcidLowLowLow

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